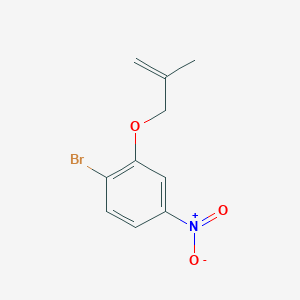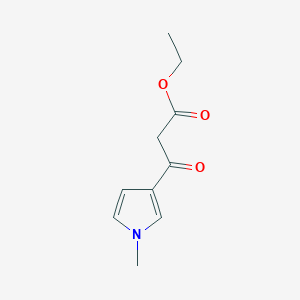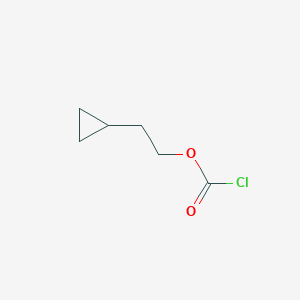
Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate is a versatile organic compound characterized by its bromomethyl, cyano, and trifluoromethyl functional groups. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of methyl benzoate derivatives, followed by subsequent functional group modifications.
Nucleophilic Substitution: Bromomethyl groups can be introduced via nucleophilic substitution reactions using appropriate brominating agents.
Cyano Group Introduction: The cyano group can be introduced through reactions involving cyanating agents.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromomethyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the cyano group to an amine.
Substitution: Substitution reactions can replace the bromomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can serve as a probe in biological studies to understand the behavior of certain enzymes and receptors. Medicine: Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Methyl 3-bromomethyl-4-cyano-2-(trifluoromethyl)benzoate
Methyl 3-bromomethyl-4-cyano-2-(chloromethyl)benzoate
Methyl 3-bromomethyl-4-cyano-2-(fluoromethyl)benzoate
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties compared to its chloromethyl and fluoromethyl analogs. This group enhances the compound's stability and reactivity, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C11H7BrF3NO2 |
|---|---|
Peso molecular |
322.08 g/mol |
Nombre IUPAC |
methyl 3-(bromomethyl)-4-cyano-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-10(17)7-3-2-6(5-16)8(4-12)9(7)11(13,14)15/h2-3H,4H2,1H3 |
Clave InChI |
QRROFPQLSDJPLF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C=C1)C#N)CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-4-(3-hydroxypiperidin-1-yl)phenyl]ethanone](/img/structure/B15356884.png)

![tert-butyl N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]carbamate](/img/structure/B15356909.png)
![2,4-Dichloro-6-[(3-fluorophenyl)methyl]pyrimidine](/img/structure/B15356913.png)

![tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate](/img/structure/B15356922.png)

![2-[(Benzhydrylamino)methyl]-4-chlorophenol](/img/structure/B15356946.png)
![tert-butyl N-[[3-chloro-5-[3-chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B15356952.png)





